

physicochemical properties of 4- Propargylthiomorpholine 1,1-Dioxide

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Compound of Interest

Compound Name: 4-Propargylthiomorpholine 1,1-Dioxide

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In-Depth Technical Guide to 4- Propargylthiomorpholine 1,1-Dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Propargylthiomorpholine 1,1-Dioxide is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and insights into its applications, particularly as a building block in the synthesis of novel therapeutic agents. Its terminal alkyne functionality makes it a valuable participant in click chemistry reactions, enabling the efficient construction of complex molecular architectures. While its precise role in specific signaling pathways is a subject of ongoing research, its utility in the development of compounds targeting neurological disorders highlights its potential in neuropharmacology.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **4-Propargylthiomorpholine 1,1-Dioxide** is crucial for its application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential drug candidates.

General Properties

Property	Value	Source
Molecular Formula	C ₇ H ₁₁ NO ₂ S	[1] [2]
Molecular Weight	173.23 g/mol	[1] [2]
Appearance	White to almost white crystalline powder	[1]
Melting Point	114 - 118 °C	[1]
CAS Number	10442-03-2	[2]

Solubility

Qualitative solubility analysis indicates that **4-Propargylthiomorpholine 1,1-Dioxide** is soluble in hot methanol.[\[2\]](#) Quantitative solubility data in a range of solvents is crucial for its use in various experimental settings. The following table summarizes the available information and provides a basis for further experimental determination.

Solvent	Solubility	Notes
Hot Methanol	Soluble	[2]
Water	Data not available	
Ethanol	Data not available	
Dimethyl Sulfoxide (DMSO)	Data not available	

Acidity

The predicted pKa of **4-Propargylthiomorpholine 1,1-Dioxide** is 3.80 ± 0.20 .[\[2\]](#) This value suggests that the compound is weakly acidic, a property that can influence its behavior in physiological environments and its purification via acid-base extraction. Experimental determination is necessary to confirm this predicted value.

Lipophilicity

A calculated octanol-water partition coefficient (LogP) is available for **4-Propargylthiomorpholine 1,1-Dioxide**.

Parameter	Value	Source
XLogP3	-0.5	[3]

This calculated value suggests that the compound is relatively hydrophilic, which has implications for its membrane permeability and distribution within biological systems.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of the physicochemical properties of **4-Propargylthiomorpholine 1,1-Dioxide**. The following sections provide generalized methodologies that can be adapted for this specific compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Ensure the sample of **4-Propargylthiomorpholine 1,1-Dioxide** is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
- Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the sample at a rate of 10-20 °C per minute initially to determine an approximate melting range.
- Allow the apparatus to cool.
- For a precise measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point.
- Then, decrease the heating rate to 1-2 °C per minute.
- Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Solubility Determination (Qualitative and Quantitative)

Determining the solubility in various solvents is critical for reaction setup, purification, and formulation.

Apparatus:

- Small test tubes or vials
- Vortex mixer
- Analytical balance
- Calibrated micropipettes

Procedure for Qualitative Solubility:

- In a small test tube, add approximately 10 mg of **4-Propargylthiomorpholine 1,1-Dioxide**.
- Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO) in small portions.
- After each addition, vortex the mixture vigorously for at least 30 seconds.

- Visually inspect the solution for the presence of undissolved solid.
- Classify the solubility as soluble, partially soluble, or insoluble.

Procedure for Quantitative Solubility (Shake-Flask Method):

- Prepare a saturated solution by adding an excess amount of **4-Propargylthiomorpholine 1,1-Dioxide** to a known volume of the solvent in a sealed vial.
- Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Allow the undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
- Dilute the supernatant with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).
- Determine the concentration of the diluted solution using a pre-established calibration curve.
- Calculate the original concentration in the saturated solution to determine the solubility.

pKa Determination (Potentiometric Titration)

Experimental determination of the pKa is essential for understanding the ionization state of the molecule at different pH values.

Apparatus:

- pH meter with a suitable electrode
- Burette
- Stir plate and stir bar
- Beaker

- Standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

- Dissolve a precisely weighed amount of **4-Propargylthiomorpholine 1,1-Dioxide** in a known volume of deionized water or a suitable co-solvent if the aqueous solubility is low.
- Place the solution in a beaker with a stir bar and immerse the pH electrode.
- Record the initial pH of the solution.
- Titrate the solution with the standardized strong base (or acid, depending on the nature of the analyte), adding small, precise volumes.
- Record the pH after each addition, allowing the reading to stabilize.
- Continue the titration well past the equivalence point.
- Plot the pH versus the volume of titrant added.
- The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a critical parameter for predicting the pharmacokinetic properties of a drug candidate.

Apparatus:

- Separatory funnel or centrifuge tubes
- Vortex mixer or shaker
- Centrifuge (if using tubes)
- Analytical instrument for concentration determination (e.g., HPLC-UV)

- n-Octanol and water (mutually saturated)

Procedure:

- Prepare mutually saturated n-octanol and water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.
- Prepare a stock solution of **4-Propargylthiomorpholine 1,1-Dioxide** in the pre-saturated n-octanol or water.
- Add a known volume of the stock solution to a separatory funnel or centrifuge tube.
- Add a known volume of the other pre-saturated solvent.
- Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.
- Allow the two phases to separate completely. If using centrifuge tubes, centrifugation can aid in phase separation.
- Carefully sample a known volume from both the aqueous and the n-octanol layers.
- Determine the concentration of the compound in each phase using a suitable analytical method.
- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The LogP is the base-10 logarithm of the partition coefficient.

Applications and Logical Relationships

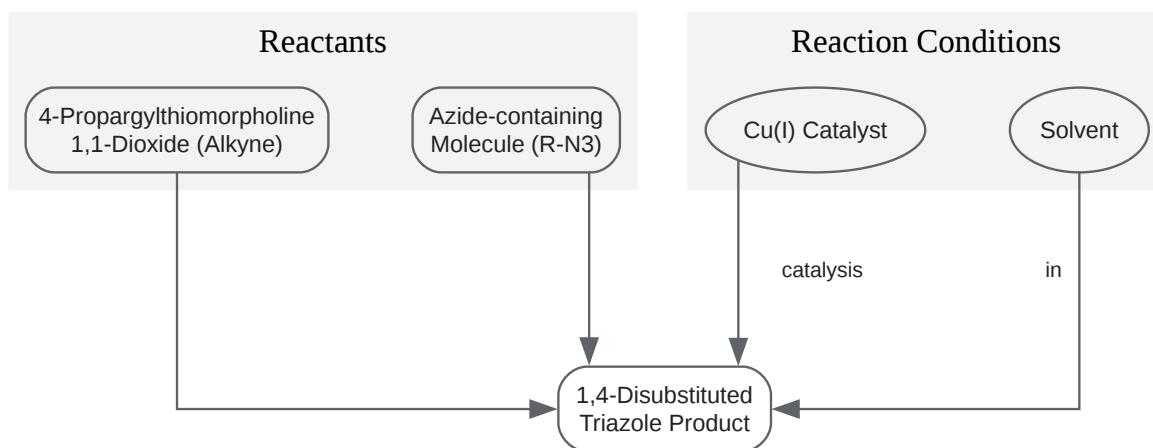
4-Propargylthiomorpholine 1,1-Dioxide serves as a valuable building block in synthetic chemistry, particularly in the development of novel compounds with potential therapeutic applications.

Role in Drug Discovery

The thiomorpholine dioxide scaffold is a recognized pharmacophore in medicinal chemistry, and the propargyl group provides a reactive handle for further molecular elaboration. This compound is particularly noted for its use in the synthesis of pharmaceuticals targeting neurological disorders.^[1] The sulfone group can act as a hydrogen bond acceptor, influencing the binding of molecules to biological targets.

Click Chemistry Workflow

The terminal alkyne group of **4-Propargylthiomorpholine 1,1-Dioxide** makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable triazole linkage with an azide-containing molecule.



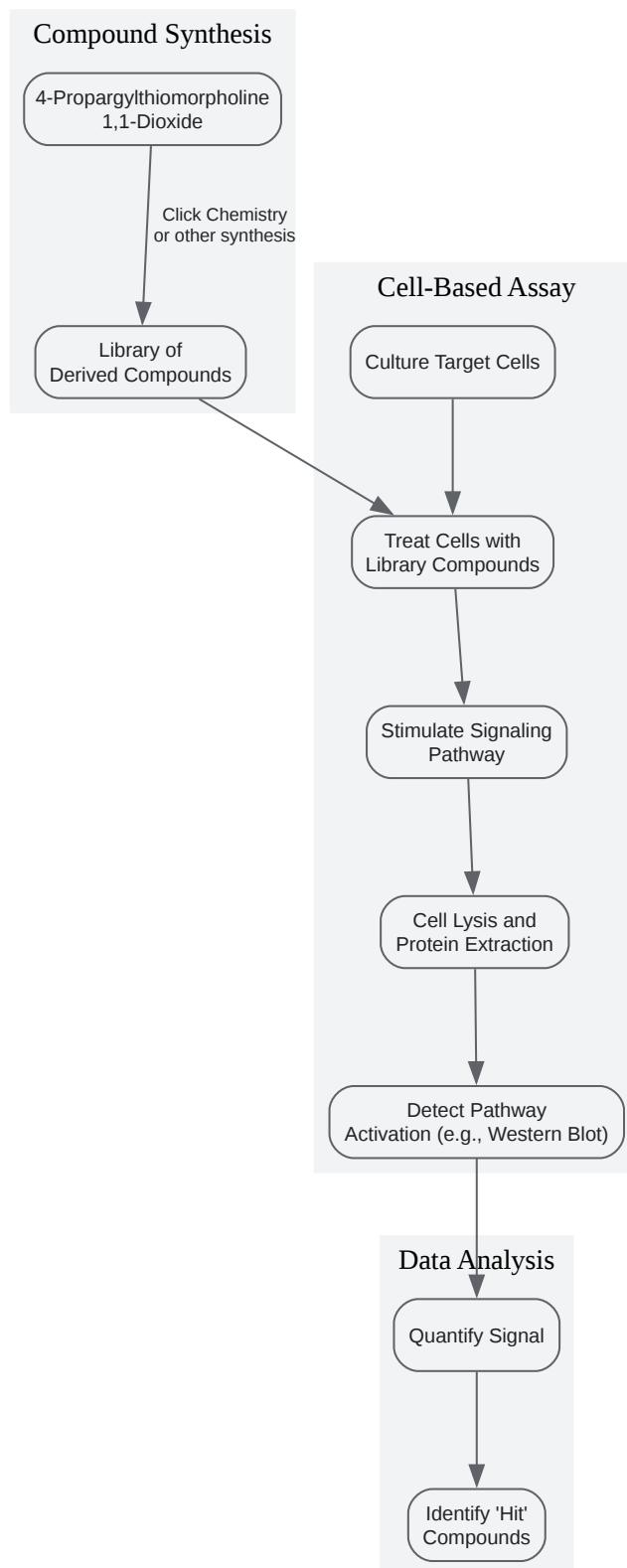
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Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Signaling Pathways and Biological Activity

While **4-Propargylthiomorpholine 1,1-Dioxide** is primarily used as a synthetic intermediate, the broader class of thiomorpholine derivatives has been investigated for a range of biological activities. These activities provide a rationale for its use in the synthesis of compounds targeting various signaling pathways.

The following diagram illustrates a hypothetical workflow for screening a library of compounds derived from **4-Propargylthiomorpholine 1,1-Dioxide** for activity in a generic cell-based signaling assay.



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Caption: Experimental workflow for screening compound libraries in a cell signaling assay.

Conclusion

4-Propargylthiomorpholine 1,1-Dioxide is a valuable chemical entity with well-defined physicochemical properties that make it suitable for a range of applications in synthetic and medicinal chemistry. Its utility as a building block, particularly in the context of click chemistry, provides a reliable and efficient means to generate novel molecular structures for drug discovery and materials science. Further research to obtain more extensive quantitative physicochemical data and to explore the biological activities of its derivatives will undoubtedly expand its applications and solidify its importance in the scientific community.

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